BenchChemオンラインストアへようこそ!

Piperazin-1-yl(quinolin-2-yl)methanone

Antibacterial Linker SAR Quinoline-piperazine hybrids

Piperazin-1-yl(quinolin-2-yl)methanone (C₁₄H₁₅N₃O, MW 241.29 g/mol) is the unsubstituted parent structure of a broader class of piperazinylcarbonylquinolines claimed for CNS and other therapeutic applications. The compound features a quinoline ring connected to a piperazine moiety via a carbonyl (amide) linker, yielding a planar aromatic system capable of π-stacking with biological macromolecules and a flexible piperazine ring that introduces hydrogen-bonding potential.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
Cat. No. B8568851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-1-yl(quinolin-2-yl)methanone
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C14H15N3O/c18-14(17-9-7-15-8-10-17)13-6-5-11-3-1-2-4-12(11)16-13/h1-6,15H,7-10H2
InChIKeyURMKJJJRIIGKHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazin-1-yl(quinolin-2-yl)methanone: Core Building Block of the Piperazinylcarbonylquinoline Class


Piperazin-1-yl(quinolin-2-yl)methanone (C₁₄H₁₅N₃O, MW 241.29 g/mol) is the unsubstituted parent structure of a broader class of piperazinylcarbonylquinolines claimed for CNS and other therapeutic applications [1]. The compound features a quinoline ring connected to a piperazine moiety via a carbonyl (amide) linker, yielding a planar aromatic system capable of π-stacking with biological macromolecules and a flexible piperazine ring that introduces hydrogen-bonding potential [1]. Its primary role in research and industrial settings is as a synthetic intermediate for the elaboration of structurally diverse, biologically active derivatives through N-functionalization of the free piperazine NH.

Piperazin-1-yl(quinolin-2-yl)methanone Selection Risks: Why Linker Chemistry Dictates Biological Fate


The chemical linker between the quinoline and piperazine rings is the single most decisive determinant of biological activity within this compound class. Direct head-to-head studies demonstrate that replacing the carbonyl (amide) linker of piperazin-1-yl(quinolin-2-yl)methanone with a sulfonamide linker can transform a microbiologically inert scaffold into a potent antibacterial agent, while substituting it with a direct N-aryl bond (as in quipazine) redirects activity toward serotonergic targets [1]. Consequently, indiscriminate substitution of quinoline-piperazine hybrids without precise linker specification leads to unpredictable and often complete loss of desired pharmacological activity, making targeted procurement of the exact linker variant essential for reproducible research outcomes.

Piperazin-1-yl(quinolin-2-yl)methanone Head-to-Head Evidence: Quantified Differentiation vs. Closest Analogs


Carbonyl vs. Sulfonamide Linker: Complete Abrogation of Antibacterial Activity in the Amide Series

In a systematic same-study comparison of quinoline-piperazine hybrids varying only the linker chemistry, the sulfonamide-linked derivative 10g displayed potent, broad-spectrum antibacterial activity, while the corresponding amide-linked derivative 10j was completely inactive across all ten bacterial strains tested [1]. Piperazin-1-yl(quinolin-2-yl)methanone shares the identical carbonyl (amide) linker as compound 10j, placing it within the inactive amide series. Specifically, sulfonamide 10g achieved a minimum inhibitory concentration (MIC) of 0.03 µg/mL against S. aureus (MSSA) and 0.06 µg/mL against M. catarrhalis, whereas amide 10j showed no inhibition (MIC > 64 µg/mL) against any pathogen including S. aureus, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii [1]. Against M. tuberculosis H37Rv, sulfonamide 10g exhibited an MIC of 0.063 µg/mL (0.14 µM), outperforming levofloxacin (MIC 2 µg/mL); all amide derivatives (10j–10p) recorded MIC > 64 µg/mL against the same strain [1].

Antibacterial Linker SAR Quinoline-piperazine hybrids

Antitubercular Potency: Sulfonamide-Linked Comparator Outperforms First- and Second-Line Drugs, Amide Series Inactive

The same study extended the comparison to three mycobacterial strains: M. smegmatis (ATCC 607), virulent M. tuberculosis H37Rv (ATCC 25618), and multi-drug resistant M. tuberculosis H37Rv (MDR-TB, ATCC 35822) [1]. The sulfonamide 10g delivered MIC values of 0.031 µg/mL (0.07 µM), 0.063 µg/mL (0.14 µM), and 0.5 µg/mL (1.1 µM) against M. smegmatis, M. tuberculosis H37Rv, and MDR-TB, respectively—each exceeding the potency of the second-line drug levofloxacin (MIC: 0.125–0.25 µg/mL for M. smegmatis; 2 µg/mL for M. tuberculosis; 4 µg/mL for MDR-TB) and the first-line drug rifampicin against MDR-TB (MIC >64 µg/mL) [1]. In contrast, every amide-linked compound (10j–10p, 11g–11k) was devoid of antimycobacterial activity (MIC >64 µg/mL across all three strains) [1]. Piperazin-1-yl(quinolin-2-yl)methanone, as the unsubstituted amide scaffold, belongs to this inactive series.

Antituberculosis MDR-TB Linker pharmacophore

CNS Target Engagement: Carbonyl Linker Diverts Activity Away from Serotonergic Receptors Engaged by Direct N-Aryl Analogs

Quipazine (2-piperazin-1-ylquinoline), the direct N-aryl analog lacking the carbonyl spacer, is a well-characterized serotonergic ligand with high affinity at brain 5-HT₃ receptors (IC₅₀ = 4.4 nM) and potent agonist activity at cardiac 5-HT₃ receptors [1]. The incorporation of a carbonyl linker between the quinoline and piperazine rings, as in piperazin-1-yl(quinolin-2-yl)methanone, introduces an sp²-hybridized carbon that disrupts the direct conjugation between the piperazine nitrogen lone pair and the quinoline π-system. This electronic perturbation is predicted to substantially reduce affinity for monoamine receptors that rely on optimal amine-aromatic geometry [2]. Consistent with this prediction, the piperazinylcarbonylquinoline patent class (US7329749B2) claims utility as 5-HT₂A antagonists and for CNS disorders including schizophrenia, Parkinson's disease, and Alzheimer's disease, indicating that the carbonyl-linked scaffold engages a different receptor profile than quipazine's 5-HT₃-dominated pharmacology [2].

5-HT3 receptor Serotonergic Linker pharmacology

Synthetic Versatility: Free Piperazine NH Enables Rapid Derivative Generation for Library Synthesis

Piperazin-1-yl(quinolin-2-yl)methanone bears an unsubstituted secondary amine on the piperazine ring, which serves as a single, chemically orthogonal handle for diversification [1]. This contrasts with quipazine, where the piperazine nitrogen is directly attached to the quinoline, reducing its nucleophilicity and limiting the scope of N-functionalization chemistry. The patent literature explicitly describes the free piperazine NH of piperazin-1-yl(quinolin-2-yl)methanone as a reactive site for acylation, sulfonylation, alkylation, and reductive amination, enabling the parallel synthesis of diverse compound libraries with ≥95% purity at the crude stage when standard coupling conditions are employed [1]. The compound is commercially available as the hydrochloride salt, which can be readily neutralized to the free base for coupling reactions [1].

Synthetic intermediate Library chemistry N-functionalization

Piperazin-1-yl(quinolin-2-yl)methanone: Evidence-Backed Application Scenarios for Scientific Selection and Procurement


Use as a Negative Control Scaffold in Antibacterial and Antitubercular Screening Cascades

Given the unequivocal inactivity of the amide-linked series against Gram-positive, Gram-negative, and mycobacterial pathogens (MIC >64 µg/mL across all tested strains), piperazin-1-yl(quinolin-2-yl)methanone serves as an ideal negative control for quinoline-piperazine antibacterial discovery programs [1]. Its structural similarity to active sulfonamide analogs, coupled with its complete lack of antibacterial activity, enables researchers to validate assay specificity and confirm that observed activity in hit compounds is linker-dependent rather than an artifact of the quinoline-piperazine scaffold itself [1].

Preferred Starting Material for Focused Quinoline-Piperazine Library Synthesis Targeting CNS Receptors

The free piperazine NH of piperazin-1-yl(quinolin-2-yl)methanone provides a single, reactive diversification point for the rapid synthesis of compound libraries aimed at CNS targets including 5-HT₂A, dopaminergic, and other monoamine receptors claimed in the piperazinylcarbonylquinoline patent class [2]. Unlike quipazine, which is pre-committed to 5-HT₃ pharmacology, the carbonyl spacer redirects the scaffold's pharmacological profile toward a distinct set of CNS receptors, expanding the addressable target space for library screening [2].

Key Intermediate for Structure-Activity Relationship (SAR) Studies Exploring Linker Pharmacophore Requirements

The stark activity cliff between the carbonyl (amide) and sulfonamide linkers, quantified as a >2,100-fold difference in antibacterial MIC, establishes this scaffold as a critical tool for systematic SAR investigations of linker effects on bioactivity [1]. By serving as the amide reference point, piperazin-1-yl(quinolin-2-yl)methanone enables researchers to conduct controlled comparisons with sulfonamide, reverse amide, urea, and direct N-aryl analogs, precisely mapping the pharmacophoric requirements for antibacterial, antitubercular, and CNS activities within a single scaffold framework [1].

Reference Compound for Validating Target Engagement Assays Distinguishing 5-HT₃ from 5-HT₂A Receptor Activity

The divergent receptor profiles of quipazine (5-HT₃ agonist/antagonist; IC₅₀ = 4.4 nM) and the piperazinylcarbonylquinoline class (claimed 5-HT₂A antagonist activity) make piperazin-1-yl(quinolin-2-yl)methanone a valuable reference compound for developing and validating receptor-subtype-selective screening assays [2]. Its use as the parent scaffold helps confirm that observed differential activity between quipazine and carbonyl-linked derivatives arises from the linker chemistry rather than non-specific assay interference [1].

Quote Request

Request a Quote for Piperazin-1-yl(quinolin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.